Polar Surface Area (PSA) as a Gatekeeper of Passive Permeability: 3‑Nitro Derivative vs. Non‑Nitrated Parent
The 3‑nitro substitution increases the topological polar surface area (TPSA) from 37.81 Ų in the non‑nitrated parent N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine to 84 Ų in the target compound . This >2‑fold increase directly reduces predicted passive intestinal absorption and blood‑brain barrier penetration according to Lipinski’s Rule of Five (cutoff: 140 Ų) [1]. For fragment screening campaigns where CNS versus peripheral exposure needs to be controlled, this TPSA difference provides a binary selection criterion.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 84 Ų (predicted, ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine (CAS 6311-99-5): 37.81 Ų (calculated from chemsrc) |
| Quantified Difference | ΔTPSA = +46.19 Ų (2.22‑fold increase) |
| Conditions | Computational prediction; TPSA calculated from 2D molecular topology |
Why This Matters
Procurement decisions for CNS‑targeted fragments can be guided by TPSA thresholds, with the 3‑nitro derivative preferentially suited for peripheral target screening where lower brain exposure is desired.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
